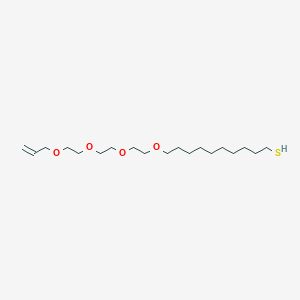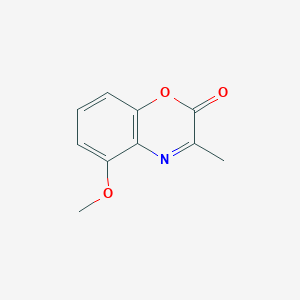
1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane is an organosilicon compound characterized by its unique structure, which includes three silicon atoms and two phenylethynyl groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane typically involves the reaction of hexamethyldisilane with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the coupling of the phenylethynyl groups to the silicon atoms. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
化学反应分析
Types of Reactions: 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups, often using hydrogenation catalysts.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Halogenated silanes and other organosilicon derivatives.
科学研究应用
1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: It is employed in the production of high-performance materials, such as silicone resins and coatings, due to its excellent thermal and chemical stability.
作用机制
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane exerts its effects is primarily through its ability to participate in various chemical reactions. The phenylethynyl groups provide sites for further functionalization, while the silicon atoms offer stability and resistance to degradation. The compound can interact with molecular targets through covalent bonding, coordination with metal catalysts, and other interactions that facilitate its use in synthesis and material science.
相似化合物的比较
1,1,1,3,3,3-Hexamethyldisilazane: Another organosilicon compound with similar stability and reactivity, used in silylation reactions and as a precursor in chemical vapor deposition processes.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent and in hydrosilylation reactions.
Uniqueness: 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane is unique due to the presence of phenylethynyl groups, which provide additional reactivity and functionalization options compared to other organosilicon compounds. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
属性
CAS 编号 |
825626-71-9 |
|---|---|
分子式 |
C22H28Si3 |
分子量 |
376.7 g/mol |
IUPAC 名称 |
bis(2-phenylethynyl)-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C22H28Si3/c1-23(2,3)25(24(4,5)6,19-17-21-13-9-7-10-14-21)20-18-22-15-11-8-12-16-22/h7-16H,1-6H3 |
InChI 键 |
POJHOSPUKDMWDG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[Si](C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)

![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)

![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)


![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)

![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
